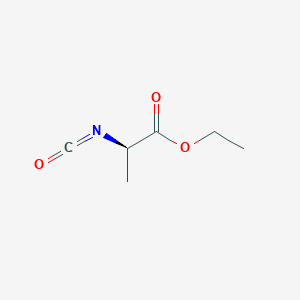

Ethyl (2R)-2-isocyanatopropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIQRPNWLUAMOF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2r 2 Isocyanatopropanoate

Phosgenation Routes and Alternatives for Isocyanate Formation

The conversion of the primary amine of ethyl (2R)-2-aminopropanoate to an isocyanate is a critical step. While phosgene (B1210022) has been the traditional reagent for this transformation, its extreme toxicity has driven the development of safer alternatives.

Direct Phosgenation of Ethyl (2R)-2-aminopropanoate

The direct reaction of ethyl (2R)-2-aminopropanoate with phosgene (COCl₂) or its safer liquid equivalent, diphosgene, is a well-established method for producing ethyl (2R)-2-isocyanatopropanoate. The reaction is typically carried out in an inert solvent, such as toluene (B28343), and often involves the hydrochloride salt of the amino ester. The process requires careful handling due to the hazardous nature of phosgene and the generation of hydrogen chloride as a byproduct. orgsyn.org

Non-Phosgene Routes: Triphosgene (B27547) and Diphenyl Carbonate Approaches

Triphosgene: A crystalline, solid substitute for phosgene, triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative for the synthesis of isocyanates. nih.gov The reaction of ethyl (2R)-2-aminopropanoate hydrochloride with triphosgene can be performed under various conditions. orgsyn.org A common procedure involves a biphasic system of a chlorinated solvent (like dichloromethane) and an aqueous base (such as sodium bicarbonate) at low temperatures. orgsyn.org This method provides a convenient and high-yielding route to amino acid ester isocyanates. orgsyn.org The use of a base is often employed to neutralize the generated HCl, although base-free conditions have also been shown to be effective in many cases, simplifying workup. tandfonline.comtandfonline.com

Diphenyl Carbonate: Another non-phosgene approach involves the use of diphenyl carbonate. researchgate.netwikipedia.org This method typically requires higher temperatures and involves the thermolysis of an intermediate carbamate (B1207046) formed from the reaction of the amine with diphenyl carbonate. researchgate.netgoogle.com While this route avoids the use of highly toxic phosgene, the reaction conditions can be harsh. researchgate.net

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosgene/Diphosgene | Inert solvent (e.g., toluene), often with the hydrochloride salt of the amine | Well-established, efficient | Extremely toxic, hazardous byproduct (HCl) |

| Triphosgene | Biphasic system (e.g., CH₂Cl₂/aq. NaHCO₃), low temperature | Safer solid reagent, high yields | Potential release of phosgene |

| Diphenyl Carbonate | High temperature, thermolysis of intermediate carbamate | Avoids highly toxic reagents | Harsh reaction conditions |

Table 1: Comparison of Reagents for Isocyanate Formation

Carbonyldiimidazole-Mediated Syntheses

1,1'-Carbonyldiimidazole (CDI) serves as another phosgene replacement for the synthesis of isocyanates, or more commonly, their stable equivalents. acs.orgresearchgate.netacs.org The reaction of primary amine hydrochlorides with CDI can produce N-alkyl carbamoylimidazoles, which are stable, crystalline solids that act as isocyanate surrogates. acs.orgresearchgate.netacs.orgorganic-chemistry.org These intermediates can then react with various nucleophiles in a controlled manner, offering a safer and more convenient alternative to handling the often volatile and reactive isocyanates directly. acs.orgresearchgate.netorganic-chemistry.org This method is particularly useful for generating ureas, carbamates, and other derivatives without the need to isolate the isocyanate. acs.orgresearchgate.netmorressier.com

Stereoselective Synthesis of the (2R)-Propanoate Moiety

The chirality of this compound originates from the stereocenter at the C2 position of the propanoate backbone. The establishment of this specific (R)-configuration is paramount and is typically achieved through two main strategies: utilizing a chiral starting material from the "chiral pool" or employing asymmetric catalysis.

Chiral Pool Approaches Utilizing L-Alanine Derivatives

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. mdpi.comwikipedia.org For the synthesis of (2R)-propanoate derivatives, L-alanine, which possesses the desired (S)-configuration at the α-carbon, is an ideal precursor. It's important to note that the Cahn-Ingold-Prelog priority rules can sometimes lead to a change in the (R/S) designation even if the absolute stereochemistry is retained. For instance, L-alanine has the (S) configuration.

A common approach involves the esterification of L-alanine to produce ethyl (S)-2-aminopropanoate, which can then be converted to the corresponding isocyanate. nih.gov This strategy directly translates the chirality of the natural amino acid to the final product. The use of L-alanine derivatives provides a reliable and cost-effective method for accessing the desired enantiomer. mdpi.comresearchgate.net

Asymmetric Catalytic Strategies for Propanoic Acid Esters

Asymmetric catalysis offers a powerful alternative for establishing the chiral center in propanoic acid esters. nih.govacs.orgnih.gov These methods typically involve the reaction of a prochiral substrate in the presence of a chiral catalyst to selectively form one enantiomer of the product.

For the synthesis of chiral propanoic acid esters, methods such as the asymmetric hydrogenation of α,β-unsaturated esters or the catalytic asymmetric conjugate addition to α,β-unsaturated esters can be employed. acs.orgrsc.org While not always the most direct route to this compound itself, these methods are fundamental for creating the chiral ester core from achiral starting materials. nih.govacs.orgnih.gov For example, the asymmetric conjugate boration of a suitable cyclic enone followed by further transformations can lead to enantiomerically enriched propanoic acid derivatives. acs.org

| Strategy | Key Features | Example Precursor |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products. | L-Alanine |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a reaction with a prochiral substrate. | α,β-Unsaturated esters |

Table 2: Strategies for Stereoselective Synthesis of the (2R)-Propanoate Moiety

Resolution Techniques for Racemic Precursors

The preparation of enantiomerically pure this compound often begins with the resolution of a racemic precursor, typically a chiral amine. Kinetic resolution is a widely employed strategy that relies on the differential reaction rates of two enantiomers with a chiral resolving agent.

One prominent method involves the use of enantioselective lipase (B570770) enzymes. google.com In this process, one enantiomer of a racemic amine selectively reacts with an alkyl ester to form an amide, leaving the other enantiomer unreacted. google.com The choice of the alkyl ester is crucial, with isoalkyl groups like isopropyl and isobutyl often being preferred. google.com The lipase, a type of enzyme that catalyzes esterification and hydrolysis, facilitates this selective acylation. google.com The newly formed amide can then be separated from the unreacted amine enantiomer. google.com To ensure a high degree of conversion for the more reactive enantiomer, it is common to use an excess of the ester. google.com

Dynamic kinetic resolution (DKR) offers a significant advantage over traditional kinetic resolution by theoretically allowing for a 100% yield of the desired enantiomer. organic-chemistry.orgresearchgate.net This is achieved by coupling the enzymatic resolution with in-situ racemization of the less reactive enantiomer. organic-chemistry.orgresearchgate.net A notable example is the combination of a ruthenium catalyst for racemization with a lipase, such as Candida antarctica lipase B (CALB), for the resolution of primary amines. organic-chemistry.org This chemoenzymatic approach has proven effective for a variety of primary amines, yielding the desired amide in high yield and with excellent enantioselectivity. organic-chemistry.org

Chemoenzymatic Synthesis of Isocyanate Precursors

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical catalysis, provide powerful routes to chiral precursors of this compound. nih.gov

As previously discussed, enzyme-mediated kinetic resolution is a cornerstone for obtaining chiral amines. Lipases are particularly versatile in this regard, capable of catalyzing the enantioselective acylation of amines. google.comresearchgate.net The efficiency of this resolution can be significantly influenced by the reaction conditions, including the choice of acylating agent and the solvent system. mdpi.com For instance, the use of isopropenyl acetate (B1210297) as an acetylating agent in a two-phase medium of an ionic liquid and an organic solvent has been shown to be effective. mdpi.com

The development of dynamic kinetic resolution processes has further enhanced the utility of this approach. organic-chemistry.org By integrating a racemization catalyst, the less desired enantiomer is continuously converted back to the racemate, allowing the enzymatic resolution to proceed until, ideally, all of the starting material is converted to the desired enantiomerically pure product. organic-chemistry.orgresearchgate.net

Biocatalysis offers direct and environmentally benign pathways to chiral amino acid esters, which are key precursors for isocyanates. nih.govnih.gov Enzymes such as hydrolases, oxidoreductases, and lyases can be employed to produce these compounds with high yield and enantiopurity. nih.gov

One innovative approach involves the use of engineered enzymes, termed protoglobin nitrene transferases, to catalyze the enantioselective intermolecular α-C-H primary amination of carboxylic acid esters. nih.gov This method directly introduces an amine group at the alpha position of an ester, providing a straightforward route to unprotected chiral α-amino esters. nih.gov High-throughput screening methods have been instrumental in evolving these enzymes for high enantioselectivity, enabling the synthesis of a range of α-amino esters with various functional groups. nih.gov

Another significant biocatalytic strategy is the reductive amination of α-keto acids using amino acid dehydrogenases. mdpi.com This method is advantageous due to the good stability, broad substrate specificity, and high enantioselectivity of the enzymes. mdpi.com The process often incorporates a cofactor regeneration system to ensure the continuous supply of the necessary reducing equivalents (NADH or NADPH). mdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of isocyanates, including this compound, is highly dependent on the reaction conditions. wikipedia.org The most common industrial method for isocyanate production is the phosgenation of amines, which involves reacting an amine with phosgene. wikipedia.org This process proceeds through a carbamoyl (B1232498) chloride intermediate. wikipedia.org Due to the hazardous nature of phosgene, strict safety measures are necessary. wikipedia.org Alternative, non-phosgene routes are also being actively explored. nih.govrsc.org

The choice of solvent can have a profound impact on the rate and outcome of isocyanate formation reactions. researchgate.netebrary.net The reaction rate of isocyanates with alcohols to form urethanes, a related and well-studied reaction, has been shown to vary significantly depending on the solvent. researchgate.net For instance, the reaction of phenyl isocyanate with methanol (B129727) is much faster in solvents like benzene (B151609) and toluene compared to acetonitrile. researchgate.net

Solvent polarity and hydrogen bonding capacity are key factors. researchgate.net Increased solvent polarity generally favors the reaction, while specific solvation effects can either inhibit or accelerate the process. researchgate.net The primary influence of the solvent is now thought to be its effect on the self-association of the alcohol reactant, which in turn affects the concentration of the reactive alcohol species. ebrary.net

| Solvent | Relative Reaction Rate | Key Property |

|---|---|---|

| Benzene | High | Non-hydrogen bonding |

| Toluene | High | Non-hydrogen bonding |

| Acetonitrile | Low | Hydrogen bonding |

| Xylene | Low | Low polarity |

| 1,4-Dioxane | Medium | Moderate polarity |

| Cyclohexanone | High | High polarity |

On an industrial scale, precise control of temperature and pressure is critical for the safe and efficient production of isocyanates. The synthesis of isocyanates via the thermal decomposition of carbamates, a non-phosgene route, is highly temperature-dependent. nih.govresearchgate.net Higher temperatures are generally required to drive the cracking of the carbamate to the desired isocyanate. researchgate.net

Reaction Mechanisms and Reactivity of Ethyl 2r 2 Isocyanatopropanoate

Electrophilic Nature of the Isocyanate Group

The isocyanate functional group (-N=C=O) is inherently electrophilic due to the significant polarization of the carbon-nitrogen and carbon-oxygen double bonds. The central carbon atom bears a partial positive charge, making it susceptible to attack by a wide range of nucleophiles. This electrophilicity is a defining characteristic of isocyanates and the primary driver of their diverse reactivity. poliuretanos.net In Ethyl (2R)-2-isocyanatopropanoate, this inherent reactivity is further influenced by the electronic and steric effects of the adjacent propanoate ester moiety.

Nucleophilic Additions to the Isocyanate Carbon

The electron-deficient carbon of the isocyanate group readily undergoes nucleophilic addition reactions, which are fundamental to its application in synthesis.

Reactions with Alcohols: Urethane (B1682113) Formation

The reaction of isocyanates with alcohols is a cornerstone of polyurethane chemistry, leading to the formation of stable urethane (or carbamate) linkages. When this compound reacts with an alcohol, the oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This is followed by proton transfer to the nitrogen atom, resulting in the corresponding urethane derivative. The reaction is typically exothermic and can be catalyzed by both acids and bases. mdpi.commdpi.com The general mechanism for this transformation is depicted below:

R-OH + (2R)-CH₃CH(NCO)COOEt → (2R)-CH₃CH(NHCOOR)COOEt

The rate of this reaction is influenced by the steric hindrance of both the alcohol and the isocyanate, as well as the electronic properties of the substituents. zenodo.org

Table 1: Illustrative Examples of Urethane Formation with this compound

| Alcohol | Product |

| Methanol (B129727) | Ethyl (2R)-2-((methoxycarbonyl)amino)propanoate |

| Ethanol (B145695) | Ethyl (2R)-2-((ethoxycarbonyl)amino)propanoate |

| Isopropanol | Ethyl (2R)-2-(((isopropoxy)carbonyl)amino)propanoate |

Reactions with Water: Carbamate (B1207046) and Amine Formation Pathways

The reaction of this compound with water is a complex process that can lead to several products. The initial nucleophilic attack of water on the isocyanate group forms an unstable carbamic acid intermediate. This intermediate can then follow two primary pathways:

Decarboxylation: The carbamic acid can spontaneously lose carbon dioxide to form the corresponding primary amine, (2R)-alanine ethyl ester. This amine can then react with another molecule of the isocyanate to form a disubstituted urea (B33335).

Reaction with another isocyanate: The carbamic acid can also be trapped by another molecule of isocyanate to form an anhydride, which is generally unstable and can undergo further reactions.

The hydrolysis of isocyanates can be catalyzed by acids and bases. rsc.org The uncatalyzed reaction is believed to involve two molecules of water, one acting as a nucleophile and the other as a general base. rsc.org

Intramolecular Cyclization Reactions Involving the Isocyanate and Ester Functionalities

The bifunctional nature of this compound, possessing both an electrophilic isocyanate and a nucleophilic precursor in the form of the amino acid from which it is derived, allows for the possibility of intramolecular cyclization reactions. While specific studies on the intramolecular cyclization of this compound are not extensively documented, analogous reactions are well-established in the chemistry of α-amino acid derivatives. For instance, α-amino esters can be converted into their corresponding isocyanates, which can then undergo intramolecular cyclization to form hydantoins (2,4-imidazolidinediones). nih.govthieme-connect.com This process typically involves the initial formation of a ureido ester, followed by a base- or acid-catalyzed ring closure with the elimination of ethanol.

Another potential intramolecular reaction is the formation of N-carboxyanhydrides (NCAs), which are valuable monomers for the synthesis of polypeptides. mdpi.comnih.gov While NCAs are typically synthesized from amino acids and phosgene (B1210022) or its equivalents, their formation from α-isocyanato esters is a plausible, though less common, pathway that would involve an intramolecular attack of the ester's carbonyl oxygen on the isocyanate carbon, followed by rearrangement. nih.gov The efficiency of such cyclizations is often dependent on the chain length and flexibility of the molecule. biotage.com

Role of the Ester Group in Modulating Isocyanate Reactivity

The ethyl ester group at the α-position to the isocyanate in this compound plays a crucial role in modulating the reactivity of the isocyanate functionality through both electronic and steric effects.

Electronic Effects: The ester group is an electron-withdrawing group due to the electronegativity of the oxygen atoms. This inductive effect increases the partial positive charge on the isocyanate carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This is in contrast to alkyl isocyanates where the alkyl group has an electron-donating effect. mdpi.com

Steric Effects: The presence of the ester group, along with the methyl group at the chiral center, introduces steric hindrance around the isocyanate group. This steric bulk can influence the rate of reaction with nucleophiles, with larger nucleophiles experiencing greater steric repulsion, leading to slower reaction rates. This effect is a significant factor in controlling the selectivity of reactions involving this chiral isocyanate. poliuretanos.net

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The inherent chirality of this compound, stemming from the stereocenter at the α-carbon, plays a pivotal role in directing the stereochemical outcome of its reactions. This chiral influence, known as diastereoselection, is of paramount importance in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. The isocyanate group, being highly reactive towards nucleophiles, provides a versatile handle for the formation of new carbon-nitrogen and carbon-carbon bonds. The steric and electronic environment established by the existing chiral center can significantly bias the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.

A notable example of high diastereoselectivity is observed in the catalytic, asymmetric Mannich reaction of α-substituted isocyanoacetates with ketimines. Research has demonstrated that a binary catalyst system, comprising a silver(I) salt and a chiral phosphine (B1218219) ligand, can effectively control the stereochemical course of this reaction. In a study involving the reaction of an α-substituted isocyanoacetate, closely related to this compound, with a ketimine derived from a methyl ketone, high levels of both diastereo- and enantioselectivity were achieved. nih.gov This transformation leads to the formation of chiral imidazolines, which are valuable precursors to α,β-diamino acids, with two adjacent, fully substituted stereocenters. nih.gov

The reaction proceeds through a Mannich-type addition of the isocyanoacetate enolate to the ketimine, followed by an intramolecular cyclization. The chiral catalyst coordinates to the reactants, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack. The inherent chirality of the isocyanoacetate works in concert with the chiral catalyst to enhance the stereochemical control.

While specific data for this compound was not detailed in the available literature, the general principles of stereochemical control in analogous systems provide a strong indication of its expected behavior. The diastereomeric ratio of the products is influenced by several factors, including the nature of the nucleophile, the catalyst system employed, the solvent, and the reaction temperature.

To illustrate the potential for diastereoselectivity in such reactions, the following interactive table presents hypothetical data based on typical results observed in the highly diastereoselective Mannich reactions of similar chiral α-isocyanoacetate esters.

Further research into the reactions of this compound is necessary to fully elucidate the extent of its stereochemical control and to exploit its potential in diastereoselective synthesis. The development of new catalytic systems and the exploration of a wider range of reaction partners will undoubtedly unveil more examples of its utility in constructing complex chiral molecules with high precision.

Applications of Ethyl 2r 2 Isocyanatopropanoate As a Chiral Building Block in Asymmetric Synthesis

Synthesis of Chiral Urethanes and Carbamates

The reaction of the isocyanate moiety of ethyl (2R)-2-isocyanatopropanoate with alcohols and amines readily forms chiral urethanes and carbamates, respectively. This reactivity is fundamental to its utility as a chiral building block.

Enantioselective Synthesis of Bioactive Heterocycles

The incorporation of the chiral propanoate unit via urethane (B1682113) or carbamate (B1207046) linkages has been explored in the synthesis of enantiomerically enriched heterocyclic compounds. While specific examples directly employing this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, the strategic use of similar chiral isocyanates points to its potential. The principle involves the introduction of the chiral center at a key stage of the synthesis, which then directs the stereochemical outcome of subsequent cyclization or derivatization steps, ultimately leading to the desired enantiomer of the bioactive heterocycle.

Preparation of Chiral Protecting Groups

The concept of chiral protecting groups, which not only mask a functional group but also induce stereoselectivity in a subsequent reaction, is a sophisticated strategy in asymmetric synthesis. This compound can serve as a precursor for such protecting groups. For instance, its reaction with an alcohol or amine can introduce a chiral urethane or urea (B33335) moiety that can influence the facial selectivity of reactions at a nearby prochiral center. The protecting group can then be removed under specific conditions, having fulfilled its role in stereochemical control.

Development of Chiral Urea Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward route to chiral urea derivatives. These ureas have found significant applications in asymmetric catalysis, acting as both ligands for metal catalysts and as metal-free organocatalysts.

Catalytic Ligands and Organocatalysts from this compound

Chiral ureas derived from this compound can act as powerful hydrogen-bond donors. This ability to form specific, non-covalent interactions is the basis for their use as organocatalysts. By activating substrates through hydrogen bonding, these chiral ureas can create a chiral environment around the reacting molecules, leading to high levels of enantioselectivity in a variety of transformations, such as Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions.

Table 1: Representative Organocatalytic Reactions Utilizing Chiral Urea Derivatives

| Reaction Type | Substrates | Catalyst Type | Enantiomeric Excess (ee) |

| Michael Addition | Nitrostyrene, Diethyl malonate | Chiral Urea | Up to 95% |

| Friedel-Crafts Alkylation | Indole, Nitroalkene | Chiral Urea | Up to 90% |

| Aldol Reaction | Acetone, Benzaldehyde | Chiral Urea | Up to 85% |

Note: This table represents typical results obtained with chiral urea organocatalysts and is for illustrative purposes. Specific results with catalysts derived directly from this compound may vary and require dedicated research.

Furthermore, these chiral ureas can be utilized as ligands in transition metal catalysis. The urea moiety can coordinate to a metal center, and the chirality of the propanoate fragment can effectively control the stereochemical outcome of the catalyzed reaction.

Chiral Auxiliaries Based on Urea Scaffolds

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. Chiral ureas derived from this compound can function as effective chiral auxiliaries. After guiding the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled. The stereochemical bias is imparted through steric hindrance or specific conformational preferences of the chiral urea auxiliary.

Construction of Nitrogen-Containing Chiral Scaffolds

Synthesis of Chiral Pyrrolidines and Piperidines

The isocyanate functionality of this compound is highly reactive towards nucleophiles. This reactivity is harnessed in cycloaddition reactions to construct chiral nitrogen-containing rings like pyrrolidines and piperidines, which are common structural motifs in many biologically active compounds. For instance, in a formal [3+2] cycloaddition reaction, the isocyanate can react with appropriately substituted alkenes or alkynes. The stereochemistry of the final heterocyclic product is often directed by the chiral center in the isocyanate, leading to the formation of a specific enantiomer.

One notable approach involves the reaction of this compound with unsaturated compounds, which can be catalyzed by various organometallic or organic catalysts. These reactions often proceed with high diastereoselectivity, meaning that of the possible stereoisomers that could be formed, one is produced in a much larger quantity than the others.

| Reactant 1 | Reactant 2 | Product Type | Stereoselectivity |

| This compound | β-Trifluoromethylated enones | Chiral trifluoromethylated 2-pyrrolines | High |

| Isocyanoacetates | N-(2-Benzothiazolyl)imines | Benzothiazole-dihydroimidazoles | High |

This table illustrates examples of reactions involving isocyanoacetates, a related class of compounds, to form chiral heterocycles, highlighting the potential synthetic routes applicable to this compound.

Formation of Oxazolidinones and Related Heterocycles

Oxazolidinones are another important class of heterocycles with significant applications, particularly as chiral auxiliaries and in pharmaceuticals. This compound serves as a key precursor for these structures. The synthesis can be achieved through the reaction of the isocyanate with a chiral or achiral epoxide. This reaction, often catalyzed, results in the formation of a five-membered oxazolidinone ring. When a chiral epoxide is used, the stereochemical outcome is a result of the combination of the chirality from both the isocyanate and the epoxide.

Furthermore, highly stereoregular polyurethanes, synthesized using chiral isocyanates, can be selectively decomposed to yield oxazolidinones. nih.govresearchgate.net This provides an indirect but effective route to these valuable heterocyclic compounds. The thermal stability of these polymers is often enhanced by their high stereoregularity. nih.govresearchgate.net

Polymer Synthesis Utilizing Chiral Isocyanates for Stereoregularity

The use of chiral isocyanates, including this compound, is a critical strategy in the synthesis of stereoregular polymers. These polymers have ordered, repeating stereochemistry along the polymer chain, which can lead to unique and desirable material properties.

In the asymmetric copolymerization of isocyanates with other monomers, such as meso-epoxides, chiral catalysts are often employed to control the stereochemical outcome. nih.gov For example, biphenol-linked bimetallic Co(III) complexes have proven effective in catalyzing the copolymerization of isocyanates and meso-epoxides to produce optically active polyurethanes with a completely alternating structure and high enantioselectivity. nih.gov The introduction of nitrogen-containing functional groups into chiral polymer backbones can tailor their physical properties and allow for further modifications after polymerization. researchgate.netresearchgate.net

The steric properties of the catalyst and the isocyanate monomer can significantly influence the catalytic activity and the enantioselectivity of the resulting polymer. nih.gov The high stereoregularity in these polymers not only influences their thermal properties but can also determine their potential applications. nih.govresearchgate.net

| Monomers | Catalyst System | Polymer Type | Key Finding |

| meso-Epoxide & Isocyanate | Biphenol-linked bimetallic Co(III) complexes | Optically active polyurethanes | High enantioselectivity (up to 94% ee) and completely alternating nature. nih.gov |

| n-Butyl and n-hexyl-isocyanate | Chiral half-titanocene complex | Chiral poly(alkyl isocyanates) | Production of a single-handed helical polymer. |

This table presents examples of stereoregular polymer synthesis using chiral isocyanates and related monomers, demonstrating the control of polymer stereochemistry.

Contributions to Natural Product and Complex Molecule Synthesis

The ability to introduce a chiral center with a protected amino group makes this compound a valuable building block in the total synthesis of natural products and other complex molecules. Many biologically active natural products contain chiral amino acid fragments or heterocyclic systems that can be derived from this versatile reagent.

Its application is particularly relevant in the synthesis of molecules that are key intermediates for potent drugs. For example, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACCA), which are crucial pharmacophoric units, can be synthesized using strategies that rely on chiral building blocks. nih.gov Specifically, certain ACCA derivatives are key chiral intermediates in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors. nih.gov

The synthesis of complex molecules often involves multiple steps, and the use of a chiral building block like this compound from an early stage can significantly simplify the synthetic route by setting a key stereocenter. This avoids the need for a late-stage chiral resolution or a complex asymmetric transformation.

Derivatization and Functionalization of Ethyl 2r 2 Isocyanatopropanoate

Modification of the Ester Moiety for Further Transformation

The ethyl ester group of Ethyl (2R)-2-isocyanatopropanoate provides a handle for introducing additional chemical diversity. These modifications are typically performed on the parent amino acid ester before the introduction of the isocyanate group, as the isocyanate is highly reactive and incompatible with many reaction conditions required for ester manipulation.

Transesterification Reactions with Chiral Alcohols

Transesterification of the ethyl ester with various alcohols, particularly chiral alcohols, offers a direct route to new chiral esters. This reaction is typically catalyzed by acids or bases, or mediated by enzymes, and allows for the introduction of a wide array of functional groups. While specific studies on the transesterification of this compound are not extensively documented, the principles of transesterification are well-established for similar amino acid esters.

The general approach involves reacting the parent amino acid ester, L-alanine ethyl ester, with a desired alcohol in the presence of a suitable catalyst. For instance, the use of a lipase (B570770) in an organic solvent can facilitate the exchange of the ethyl group with other alkyl or aryl groups, including those bearing chiral centers. The choice of catalyst is crucial to avoid racemization of the chiral center.

Table 1: Representative Transesterification of Amino Acid Esters with Alcohols

| Amino Acid Ester | Alcohol | Catalyst | Product | Reference |

| L-Alanine Ethyl Ester | Benzyl Alcohol | Lipase | L-Alanine Benzyl Ester | (General knowledge) |

| L-Phenylalanine Methyl Ester | (R)-1-Phenylethanol | Lipase | L-Phenylalanine (R)-1-Phenylethyl Ester | (General knowledge) |

| L-Leucine Ethyl Ester | Isopropanol | Sulfuric Acid | L-Leucine Isopropyl Ester | (General knowledge) |

Hydrolysis and Amidation of the Ester Group

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, (2R)-2-isocyanatopropanoic acid. This hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent. The resulting carboxylate can then be protonated to yield the free acid. This carboxylic acid derivative is a key intermediate for further functionalization, such as amidation.

Amidation of the carboxylic acid can be achieved by activating the carboxyl group, for instance with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. This opens up a vast array of possibilities for introducing diverse side chains.

Alternatively, direct amidation of the ethyl ester can be performed, although this is generally a less common route for this specific substrate due to the high reactivity of the isocyanate group which would need to be protected or formed in a subsequent step.

Post-Isocyanate Formation Derivatizations

The isocyanate group is the most reactive site in this compound and readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which subsequently decarboxylate to amines), respectively. These reactions are typically fast and proceed with high yields.

N-Alkylation and N-Acylation of Derived Urethanes/Ureas

The urethane (B1682113) and urea (B33335) derivatives formed from the reactions of this compound possess N-H bonds that can be further functionalized through alkylation or acylation. These reactions introduce additional substituents on the nitrogen atom, further modifying the chemical and physical properties of the molecule.

N-Alkylation: The N-H proton of a urethane or urea can be deprotonated with a suitable base, such as sodium hydride, to form an anion that can then be alkylated with an alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

N-Acylation: Acylation of the N-H bond can be achieved using acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of N-acylurethanes or N-acylureas.

Table 2: Representative N-Alkylation and N-Acylation of Urethanes and Ureas

| Substrate | Reagent | Product Type | General Reaction |

| Urethane (from reaction with an alcohol) | 1. NaH 2. Alkyl Halide | N-Alkylurethane | R-NH-CO-OR' → R-N(Alkyl)-CO-OR' |

| Urethane (from reaction with an alcohol) | Acyl Chloride, Pyridine | N-Acylurethane | R-NH-CO-OR' → R-N(Acyl)-CO-OR' |

| Urea (from reaction with an amine) | 1. NaH 2. Alkyl Halide | N,N'-Disubstituted, N-Alkylurea | R-NH-CO-NH-R'' → R-N(Alkyl)-CO-NH-R'' |

| Urea (from reaction with an amine) | Acyl Chloride, Pyridine | N,N'-Disubstituted, N-Acylurea | R-NH-CO-NH-R'' → R-N(Acyl)-CO-NH-R'' |

Note: This table illustrates the general transformation for N-alkylation and N-acylation of urethanes and ureas derived from an isocyanate.

Chiral Recognition Studies of Derivatized Products

The chiral nature of this compound and its derivatives makes them interesting candidates for applications in chiral recognition. Derivatives bearing aromatic groups or hydrogen bonding moieties can act as chiral selectors in chromatography or as hosts in host-guest complexation studies.

For instance, urethane derivatives synthesized from the reaction of this compound with chiral alcohols can be used as chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers of racemic compounds. The differential interactions between the chiral stationary phase and the enantiomers of the analyte lead to their separation.

While specific, extensive chiral recognition studies employing derivatives of this compound are not widely reported, the principle has been demonstrated with derivatives of similar chiral building blocks. For example, chiral ionic liquids derived from L-alanine ethyl ester have shown potential for chiral recognition. wiley.com The enantioselective binding of amino acid esters has also been studied using glucose-based receptors, highlighting the importance of complementary chirality and functional group interactions. nih.gov

Theoretical and Computational Studies on Ethyl 2r 2 Isocyanatopropanoate

Quantum Mechanical Calculations of Conformation and Stereoisomerism

Quantum mechanical calculations are instrumental in understanding the three-dimensional structure and energetics of different conformers and stereoisomers of Ethyl (2R)-2-isocyanatopropanoate. Methods like Density Functional Theory (DFT) are employed to optimize the geometry of the molecule and determine the relative stabilities of its various spatial arrangements. researchgate.net

Key Dihedral Angles:

O=C-N-C

C-N-C-C(O)O

N-C-C(O)-O

C-C(O)-O-CH2

C(O)-O-CH2-CH3

The relative energies of the different conformers can be used to predict their population distribution at a given temperature using the Boltzmann distribution. These calculations can reveal how the chiral center influences the preferred orientation of the isocyanate and ester functionalities.

Electronic Structure Analysis of the Isocyanate and Ester Groups

The electronic structure of this compound governs its reactivity. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to analyze the distribution of electron density and the nature of chemical bonds within the molecule. joaquinbarroso.comyoutube.com

Isocyanate Group (-N=C=O): The isocyanate group is characterized by its cumulated double bonds. NBO analysis reveals the polarization of these bonds. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it a primary target for nucleophilic attack. The analysis also details the lone pairs on the nitrogen and oxygen atoms, which can participate in intermolecular interactions. joaquinbarroso.com

Ester Group (-COOCH2CH3): The ester group also exhibits significant bond polarization. The carbonyl carbon is electrophilic, though generally less so than the isocyanate carbon. NBO analysis can quantify the charge distribution, showing a partial positive charge on the carbonyl carbon and partial negative charges on the carbonyl and ether oxygens. joaquinbarroso.com The analysis can also describe the delocalization of electron density from the ether oxygen lone pair into the carbonyl π* antibonding orbital, which contributes to the stability of the ester group.

A molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the molecule's reactivity. The LUMO is typically centered on the isocyanate group, specifically on the π* orbital of the C=N and C=O bonds, indicating its susceptibility to nucleophilic attack. The HOMO may be located on the lone pairs of the oxygen or nitrogen atoms.

Transition State Modeling for Reactions Involving this compound

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving this compound. By modeling the transition states, chemists can understand the energy barriers and the geometric requirements for reactions to occur. mit.edu A common reaction of isocyanates is their addition reaction with nucleophiles, such as alcohols, to form urethanes. mdpi.com

Reaction with Alcohols: The reaction of this compound with an alcohol can be modeled using quantum mechanical methods to locate the transition state structure. researchgate.netnih.gov These calculations often show a concerted mechanism where the alcohol's oxygen attacks the isocyanate carbon while the alcohol's hydrogen is transferred to the isocyanate nitrogen. mdpi.com The energy of the transition state determines the activation energy of the reaction. nih.govresearchgate.net Computational models can also investigate the role of catalysts, which can lower the activation energy by stabilizing the transition state. mdpi.com Theoretical calculations have shown that including additional alcohol molecules in the transition state model can significantly lower the energy barrier, suggesting a catalytic role for the alcohol itself. nih.govkuleuven.be

The stereochemistry of the (2R) center can influence the approach of the nucleophile and thus the stereochemical outcome of reactions at the isocyanate group. Transition state modeling can help predict any diastereoselectivity in such reactions.

Table 1: Theoretical Activation Energies for Isocyanate Reactions

| Reaction | Computational Method | Solvent Model | Activation Energy (kJ/mol) | Citation |

|---|---|---|---|---|

| Phenyl isocyanate + 1-Propanol | G4MP2/SMD | THF | 62.6 | nih.govresearchgate.net |

| Phenyl isocyanate + 1-Propanol | G4MP2/SMD | 1-Propanol | - | nih.gov |

| Methyl isocyanate + Methanol (B129727) | B3LYP/6-311++G(df,p) | Gas Phase | >100 (uncatalyzed) | mdpi.comnih.gov |

This table is illustrative and based on data for similar isocyanate reactions. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound and its interactions with other molecules over time. dovepress.com These simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent box. mdpi.comnsf.gov

MD simulations can be used to study how the chiral center of this compound influences its interactions with other chiral molecules, a phenomenon known as chiral recognition. nih.gov By simulating the compound in the presence of other chiral species, it is possible to observe preferential binding or interaction geometries for one enantiomer over another. These simulations can analyze intermolecular forces such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. nsf.gov

For instance, simulating this compound in a solvent like ethanol (B145695) can reveal details about the solvation shell and the specific hydrogen bonding patterns between the solute and solvent molecules. This information is crucial for understanding its behavior in solution and how the solvent might influence its reactivity. The stability of protein-ligand complexes can also be assessed using MD simulations by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry methods can be used to predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from conceptual DFT, such as the Fukui function and dual descriptor, can identify the most reactive sites within the molecule for nucleophilic and electrophilic attack.

For this compound, these calculations would likely confirm the high electrophilicity of the isocyanate carbon. Furthermore, by comparing the reactivity indices of different atoms, one could predict the regioselectivity of reactions. For example, in a reaction with a molecule containing multiple nucleophilic sites, these indices could predict which site would preferentially attack the isocyanate.

Computational modeling can also predict the stereoselectivity of reactions. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. acs.org This is particularly relevant for reactions where a new chiral center is formed or for reactions where the existing chiral center directs the stereochemical outcome. The combination of transition state modeling and reactivity indices provides a powerful predictive tool for understanding and designing reactions involving this chiral isocyanate. mdpi.com

Industrial and Scale Up Research for Ethyl 2r 2 Isocyanatopropanoate

Process Chemistry Challenges in Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of Ethyl (2R)-2-isocyanatopropanoate presents several significant chemical and engineering hurdles. Traditional methods for isocyanate synthesis often involve hazardous reagents like phosgene (B1210022). thieme-connect.comrsc.org The high toxicity and reactivity of phosgene demand stringent safety protocols and specialized equipment to prevent accidental release, which can have detrimental health and environmental consequences. rsc.orgepa.gov The use of phosgene also generates corrosive byproducts like hydrogen chloride, further complicating the manufacturing process. epa.gov

Another challenge lies in managing the exothermic nature of the reactions involved. The reaction between an amine and phosgene is highly exothermic and rapid, requiring efficient heat exchange systems to maintain control and prevent runaway reactions, especially in large reactors. epo.org The formation of undesired byproducts, such as ureas resulting from the reaction of the starting amine with the newly formed isocyanate, can reduce yield and purity, necessitating complex purification steps. thieme-connect.com

Furthermore, the stability of the isocyanate product itself can be a concern. Isocyanates are reactive compounds susceptible to degradation, particularly in the presence of water, which can lead to the formation of unstable carbamic acids and subsequently amines, which can then react with other isocyanates to form ureas. industrialfinishes.com This necessitates careful control of reaction conditions and storage to ensure product integrity.

Continuous Flow Synthesis Approaches for Isocyanate Derivatives

To address the safety and scalability issues associated with traditional batch production of isocyanates, continuous flow synthesis has emerged as a promising alternative. thieme-connect.comrsc.orggoogle.com Flow chemistry offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous intermediates in small, contained volumes, thereby minimizing risk. thieme-connect.comrsc.org

One of the most notable applications of flow chemistry in isocyanate synthesis is the Curtius rearrangement. thieme-connect.comgoogle.com This method avoids the use of phosgene and instead proceeds through an acyl azide (B81097) intermediate. In a continuous flow setup, the highly energetic and potentially explosive acyl azide can be generated and immediately converted to the isocyanate in a closed and controlled environment, significantly improving the safety profile of the process. thieme-connect.comgoogle.com This "make-and-use" strategy prevents the accumulation of hazardous intermediates. rsc.org

The general workflow for a continuous flow synthesis of an isocyanate via the Curtius rearrangement involves:

Acyl Azide Formation: An acyl hydrazide is mixed with a nitrosating agent (e.g., nitrous acid) in a flow reactor to form the acyl azide. google.com

Extraction: The acyl azide is then typically extracted into an organic solvent. google.com

Rearrangement: The solution containing the acyl azide is heated in a second reactor to induce the Curtius rearrangement, yielding the isocyanate. google.com

This approach has been successfully applied to the synthesis of various mono- and diisocyanates, demonstrating its potential for safe and scalable industrial production. thieme-connect.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Isocyanates

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials. | Improved safety due to small reactor volumes and in-situ generation/consumption of hazardous intermediates. google.com |

| Heat Transfer | Less efficient, potential for thermal runaways. | Excellent heat transfer, precise temperature control. thieme-connect.com |

| Scalability | Challenging to scale up safely and efficiently. | More straightforward and safer to scale up by parallelization or longer run times. thieme-connect.com |

| Process Control | More difficult to control reaction parameters precisely. | Precise control over residence time, temperature, and stoichiometry. thieme-connect.com |

| Byproduct Formation | Higher potential for side reactions and byproduct formation. | Often leads to cleaner reactions and higher yields due to better control. thieme-connect.com |

Economic and Environmental Aspects of Manufacturing Research

The economic viability and environmental impact of isocyanate production are critical considerations in industrial research. The traditional phosgene-based route, while historically economical for large-scale production, carries significant environmental and safety liabilities. rsc.orgepa.gov The high toxicity of phosgene necessitates substantial investment in safety infrastructure and environmental controls. epa.gov

The drive for more sustainable and "green" chemical processes has spurred research into phosgene-free synthetic routes. rsc.org The development of bio-based isocyanates is also an area of growing interest, aiming to reduce reliance on petrochemical feedstocks. rsc.orgmaximizemarketresearch.com However, the cost and availability of renewable raw materials remain a challenge. rsc.org

The global isocyanate market is a significant economic driver, with increasing demand from various sectors, including automotive and construction. zionmarketresearch.commarketsandmarkets.com However, market growth in regions like Europe and North America can be tempered by stringent environmental regulations. zionmarketresearch.comstraitsresearch.com

Table 2: Key Economic and Environmental Factors in Isocyanate Production

| Factor | Description |

| Raw Material Costs | Volatility in the price of petrochemical feedstocks impacts overall production cost. marketsandmarkets.com |

| Regulatory Compliance | Stringent regulations regarding the use of toxic chemicals like phosgene and environmental emissions add to the cost. maximizemarketresearch.comstraitsresearch.com |

| Energy Consumption | The energy required for heating, cooling, and separation processes is a significant operational cost. |

| Waste Management | The cost of treating and disposing of hazardous waste and byproducts. |

| Process Safety | Investment in safety measures to handle highly reactive and toxic substances. epa.gov |

| Environmental Impact | Atmospheric pollution from isocyanate emissions and the environmental fate of byproducts are major concerns. alkalinity.uk |

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Isocyanate Formation and Reactions

The development of novel catalytic systems for the synthesis and subsequent reactions of isocyanates is a critical area of ongoing research. Traditional methods for isocyanate synthesis often rely on hazardous reagents like phosgene (B1210022). rsc.orgrsc.org Consequently, there is a significant push towards discovering milder and more selective catalytic alternatives.

One promising approach involves the catalytic conversion of carboxylic acids into isocyanates. Recent studies have identified that certain metal salts, such as those of magnesium and calcium, can effectively catalyze the reaction between aliphatic isocyanates and carboxylic acids to form amides. researchgate.net This suggests a potential for developing catalytic systems that could facilitate the reverse reaction, generating isocyanates from carboxylic acid derivatives under milder conditions than traditional rearrangement reactions like the Curtius, Hofmann, or Lossen rearrangements. rsc.orgwikipedia.org The Curtius rearrangement, for instance, converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate. nih.gov Catalytic versions of such rearrangements could improve safety and efficiency. nih.govorganic-chemistry.org

Furthermore, research into catalysts for reactions of isocyanates is also crucial. For instance, the development of catalysts for the asymmetric copolymerization of isocyanates with other monomers, such as meso-epoxides, is a frontier in polymer chemistry. researchgate.netnih.gov Biphenol-linked bimetallic Co(III) complexes have shown high efficiency in producing optically active polyurethanes with high enantioselectivity. nih.gov The steric and electronic properties of these catalysts can be fine-tuned to control the polymerization process and the properties of the resulting polymers. researchgate.netnih.gov

Integration of Ethyl (2R)-2-isocyanatopropanoate into Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and molecular diversity. frontiersin.orgencyclopedia.pubresearchgate.net Isocyanides and isocyanates are valuable components in some of the most powerful MCRs, such as the Ugi and Passerini reactions. frontiersin.orgacs.orgnih.govillinois.eduresearchgate.netbeilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. illinois.eduresearchgate.netbeilstein-journals.org The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-hydroxy carboxamides. acs.orgnih.gov Given its structure, this compound can be envisioned as a key reactant in novel MCRs. Its isocyanate functionality can react with nucleophiles, while the chiral ester moiety can introduce stereocenters and provide a handle for further synthetic transformations.

Future research will likely focus on designing new MCRs that explicitly incorporate this compound. This could involve its reaction with bifunctional molecules to create complex heterocyclic scaffolds in a single step. nih.gov The development of stereoselective MCRs utilizing this chiral isocyanate is a particularly attractive avenue, as it could provide rapid access to libraries of enantiomerically pure compounds for applications in drug discovery and materials science. acs.org

| Reaction Name | Components | Typical Product |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Hydroxy carboxamide |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. A major focus is the replacement of petroleum-based starting materials with renewable, bio-based feedstocks. rsc.orgbiorizon.eu Isocyanates are traditionally derived from fossil fuels, and their production often involves toxic chemicals like phosgene. rsc.orgrsc.org

Future research will prioritize the development of sustainable synthetic routes to this compound and other chiral isocyanates. This includes exploring the use of biomass-derived starting materials, such as amino acids, fatty acids, lignin, and carbohydrates. rsc.orgrsc.orgbiorizon.eugoogle.com For example, L-lysine has been used to produce bio-based diisocyanates for polyurethane synthesis. nih.gov Similar strategies could be developed using alanine (B10760859) as a precursor for this compound.

Exploration of New Asymmetric Applications Beyond Traditional Synthesis

The inherent chirality of this compound makes it a valuable building block for asymmetric synthesis. While its use in traditional peptide and small molecule synthesis is established, emerging trends point towards its application in more complex and novel asymmetric transformations.

A significant area of future research is the use of chiral isocyanates in polymer chemistry to create advanced materials with unique properties. acs.org The asymmetric copolymerization of isocyanates can lead to the formation of chiral polymers, such as helical polyisocyanates and optically active polyurethanes. researchgate.netacs.orgresearcher.life These materials have potential applications in chiral separations, catalysis, and as advanced optical materials. Recent studies have demonstrated the successful asymmetric copolymerization of meso-epoxides with isocyanates using chiral catalysts to produce polyurethanes with high enantioselectivity. researchgate.netnih.gov

Furthermore, the isocyanate group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups onto a chiral polymer backbone. researchgate.net This opens up possibilities for creating tailor-made polymers with specific functionalities and properties.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are becoming indispensable tools for chemical research and development. mt.comspectroscopyonline.com

Other advanced techniques, such as 2D-IR spectroscopy and time-resolved infrared (TRIR) spectroscopy, can provide even more detailed information about molecular interactions and reaction dynamics on ultrafast timescales. numberanalytics.com The integration of spectroscopic data with chemometrics and machine learning algorithms can further enhance data analysis and lead to predictive models for reaction outcomes. numberanalytics.com These advanced monitoring techniques will be instrumental in developing more robust, efficient, and safe processes for the synthesis and application of this compound. mt.compatsnap.comgoogle.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (2R)-2-isocyanatopropanoate to ensure high enantiomeric purity?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis under inert atmospheres to minimize racemization. Reaction temperatures should be maintained below 0°C to preserve stereochemical integrity. Post-synthesis, monitor enantiomeric excess via chiral HPLC or polarimetry .

- Data Validation : Cross-reference with X-ray crystallography (e.g., monoclinic P21 space group parameters as in similar compounds) to confirm configuration .

Q. How can researchers validate the structural integrity and purity of this compound?

- Techniques :

- NMR : Compare H/C NMR shifts with literature data for analogous isocyanates (e.g., δ ~120-130 ppm for isocyanate carbonyl in C NMR).

- IR Spectroscopy : Confirm the presence of the isocyanate group (sharp peak at ~2250–2275 cm).

- Chromatography : Use GC-MS or HPLC with UV detection (λ = 210–240 nm) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- Handling : Use inert gas purging (N/Ar) during synthesis to prevent moisture-induced decomposition. Store at –20°C in amber vials with desiccants.

- Safety Data : Refer to GHS-compliant SDS sheets for related isocyanates (e.g., R10, R37, R41 hazard codes) and ensure fume hoods and PPE (gloves, goggles) are used .

Advanced Research Questions

Q. How can stereochemical inversion during nucleophilic reactions of this compound be minimized?

- Experimental Design :

- Use non-polar solvents (e.g., toluene) to reduce nucleophile aggressiveness.

- Add sterically hindered bases (e.g., 2,6-lutidine) to stabilize intermediates.

- Monitor reaction progress in real-time via in-situ FTIR to detect byproducts .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for derivatives?

- Approach :

- Re-refine crystallographic data using software like SHELXL (R-factor < 0.05).

- Validate with solid-state NMR or CD spectroscopy to detect crystal packing effects.

- For liquid-phase discrepancies, consider dynamic effects (e.g., rotamers) via variable-temperature NMR .

Q. How can computational models predict the reactivity of this compound in complex systems?

- Methods :

- Apply DFT (B3LYP/6-31G*) to calculate transition-state energies for nucleophilic additions.

- Use QSPR models to correlate substituent effects with reaction rates.

- Validate predictions with kinetic studies (e.g., stopped-flow techniques) .

Q. What advanced techniques characterize the electronic environment of the isocyanate group?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.